molecular formula C10H17NO3S B1274053 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid CAS No. 174909-66-1

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid

Cat. No.: B1274053
CAS No.: 174909-66-1
M. Wt: 231.31 g/mol
InChI Key: UHIOKYGCFGNNCU-UHFFFAOYSA-N
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Description

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is an organosulfur compound with a unique structure that includes both carboxylic acid and thiol functional groups

Biochemical Analysis

Biochemical Properties

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with glutamate decarboxylase, acting as a competitive inhibitor . This interaction inhibits the conversion of glutamate to gamma-aminobutyric acid (GABA), which can lead to various biochemical effects. Additionally, the compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of glutamate decarboxylase can lead to increased levels of glutamate, which may affect excitatory signaling in neurons . This can result in altered neuronal activity and potentially contribute to neurotoxicity. Additionally, the compound’s ability to form disulfide bonds can impact protein folding and stability, further influencing cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to the active site of glutamate decarboxylase, inhibiting its activity and preventing the conversion of glutamate to GABA . This inhibition can lead to increased glutamate levels and altered neuronal signaling. Additionally, the thiol group of the compound can form disulfide bonds with cysteine residues in proteins, potentially leading to changes in protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained inhibition of glutamate decarboxylase and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit glutamate decarboxylase without causing significant adverse effects . At higher doses, the compound can lead to neurotoxicity and other adverse effects, such as seizures and convulsions . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glutamate decarboxylase and L-sulfolactate dehydrogenase . The compound’s metabolism involves the conversion of malate semialdehyde to 4-mercapto-2-oxobutyric acid, which is further transformed into this compound . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles . The compound’s distribution within tissues can also affect its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects . These localization patterns can impact the compound’s activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-mercaptopropionic acid with 6-methylpiperidine-2-carboxylic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxylic acid and the amine group.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or other electrophiles.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its thiol group, which can interact with various biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

    Industry: Used in the production of polymers and other materials due to its unique chemical properties.

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Shares the thiol group but lacks the piperidine ring.

    6-Methylpiperidine-2-carboxylic acid: Contains the piperidine ring but lacks the thiol group.

Uniqueness: 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid is unique due to the combination of the thiol group and the piperidine ring, which provides distinct chemical and biological properties not found in the individual components.

Properties

IUPAC Name

6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOKYGCFGNNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385412
Record name 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174909-66-1
Record name 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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